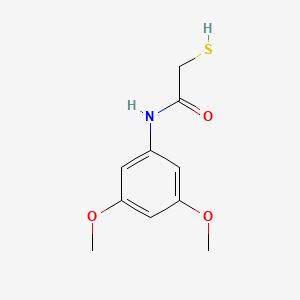
N-(3,5-dimethoxyphenyl)-2-mercaptoacetamide
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-2-mercaptoacetamide, commonly known as DMMA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. DMMA is a thiol-containing compound that has been studied for its antioxidant, anti-inflammatory, and anti-tumor properties.
Applications De Recherche Scientifique
DMMA has been studied for its potential applications in various fields, including medicine, agriculture, and cosmetics. In medicine, DMMA has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. DMMA has also been studied for its anti-tumor properties, with promising results in preclinical studies.
In agriculture, DMMA has been tested as a potential plant growth regulator, with positive results in stimulating plant growth and increasing crop yield. In cosmetics, DMMA has been studied for its skin-lightening properties, with potential applications in the treatment of hyperpigmentation.
Mécanisme D'action
The mechanism of action of DMMA is not fully understood, but it is believed to act through multiple pathways. DMMA has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. DMMA has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. In addition, DMMA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMMA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that DMMA can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that DMMA can reduce tumor growth, improve cognitive function, and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMMA has several advantages for lab experiments, including its low cost, ease of synthesis, and potential applications in various fields. However, DMMA also has some limitations, such as its low solubility in water and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using DMMA in lab experiments.
Orientations Futures
There are several future directions for the study of DMMA. One potential direction is the development of DMMA-based drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Another potential direction is the study of DMMA's potential applications in agriculture, such as the development of plant growth regulators. In addition, further research is needed to fully understand the mechanism of action of DMMA and its potential toxicity at high concentrations.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-13-8-3-7(11-10(12)6-15)4-9(5-8)14-2/h3-5,15H,6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBVBXYAXLUKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CS)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-sulfanylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxo-2-(1-piperidinyl)ethanone](/img/structure/B4186349.png)
![12-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4186355.png)
![2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4186356.png)
![N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4186363.png)
![ethyl 4-{N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}-1-piperazinecarboxylate](/img/structure/B4186364.png)
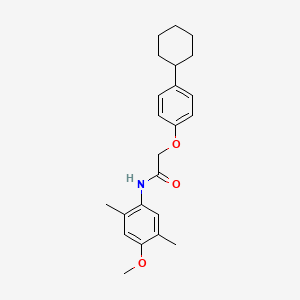
![5-phenyl-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186384.png)
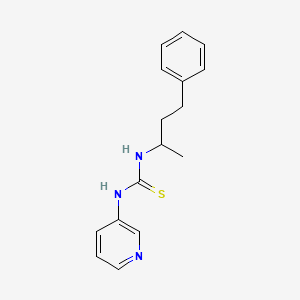
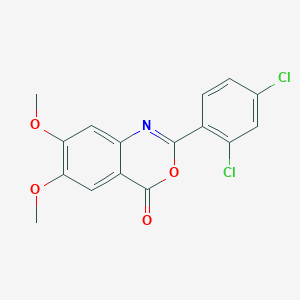
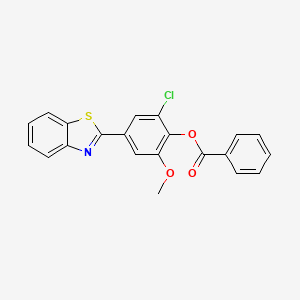
![2-({[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4186438.png)
![N-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B4186446.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4186460.png)
![3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4186467.png)